nodulisporic acid C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

nodulisporic acid C is a natural product found in Nodulisporium and Hypoxylon with data available.

科学研究应用

Chemical Structure and Synthesis

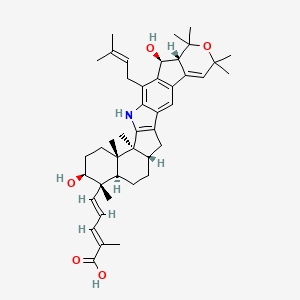

Nodulisporic acid C features a unique indole core with a prenyl side chain, contributing to its biological activity. The total synthesis of this compound has been achieved through various synthetic strategies, including a twelve-step asymmetric synthesis that utilizes diastereoselective polycyclizations to construct its complex structure from commercially available materials .

Key Structural Features

- Indole Core : Central to its biological activity.

- Prenyl Side Chain : Enhances insecticidal potency.

- Hydroxy Groups : Contribute to its reactivity and stability.

The primary application of this compound lies in its insecticidal properties . Research indicates that it selectively activates ligand-gated chloride ion channels in arthropods, making it a promising candidate for developing new insecticides with reduced toxicity to mammals .

Efficacy Against Insects

- Target Organisms : Effective against fleas and other pests.

- Selectivity Profile : High efficacy in insects with low toxicity in mammals, indicating potential for safe agricultural applications.

Case Studies

- Insecticidal Activity Assessment

- Synthetic Methodologies

Comparative Data Table

| Property | This compound | Other Nodulisporic Acids |

|---|---|---|

| Chemical Structure | Indole diterpene | Varies (A-F) |

| Insecticidal Activity | High | Moderate to High |

| Mammalian Toxicity | Low | Varies |

| Synthesis Complexity | Moderate (12 steps) | Varies |

化学反应分析

Diastereoselective Polycyclizations

The synthesis leverages two distinct polycyclization strategies to construct the terpenoid core and indenopyran fragment:

Radical-Polar Crossover Cascade

-

Reaction : A hydrogen atom transfer (HAT)-initiated radical-polar crossover cascade forms the decalin fragment (eastern hemisphere).

-

Conditions : Chemoselective HAT (using t-BuOOH or other radical initiators) followed by lactolization and cyclization .

-

Key Outcomes :

Gold-Catalyzed Cycloisomerization

-

Reaction : Gold(I)-catalyzed cycloisomerization of enyne precursors forms the indenopyran fragment (western hemisphere).

-

Key Outcomes :

Indole Assembly via Ketone Arylation

The indole moiety is constructed through a late-stage coupling of terpenoid and indenopyran fragments:

Copper-Promoted Alkylation

-

Reaction : Enantioselective 1,4-addition of organozinc reagents to cyclopentenones.

-

Conditions : Catalytic aminoalcohol (e.g., 19 ) in THF at –30°C .

-

Key Outcomes :

Palladium-Catalyzed Cross-Coupling

-

Reaction : Sonogashira coupling of dibromide 20 with alkyne 21 to form enyne 22 .

-

Key Outcomes :

Fragment Union and Indole Cyclization

The final indole ring is assembled via a palladium-mediated cascade:

Barluenga Indole Construction

-

Reaction : Coupling of chloroaniline 1 with enol triflate 2 to form indole 3 .

-

Conditions : Pd(OAc)₂, RuPhos ligand, Cs₂CO₃, dioxane at 100°C .

-

Key Outcomes :

Key Reaction Optimization Data

Stereochemical and Mechanistic Insights

-

Steric Effects : Substituents at C26 and C3 dictate reactivity in polycyclizations, preventing undesired epimerization .

-

Gold Catalysis : Au(I) stabilizes carbocation intermediates during cycloisomerization, enabling access to congested dihydropyrans .

-

Radical Control : HAT-initiated cascades avoid competing pathways, ensuring high fidelity in decalin formation .

Comparative Analysis of Synthetic Routes

-

Pronin (2018) : 12-step route via polycyclizations and ketone arylation .

-

Smith (2015) : 20-step route employing Barluenga indole synthesis and metathesis .

-

Key Advance : Pronin’s method reduces step count by 40% through convergent fragment assembly .

This synthesis showcases the interplay of radical chemistry, transition-metal catalysis, and stereoselective transformations to address the challenges posed by nodulisporic acid C’s architecture. The strategies developed here are expected to inform syntheses of related indoloterpenoids .

属性

分子式 |

C43H57NO5 |

|---|---|

分子量 |

667.9 g/mol |

IUPAC 名称 |

(2E,4E)-5-[(10R,11S,17S,18S,21S,22S,23R,26S)-11,21-dihydroxy-7,7,9,9,17,18,22-heptamethyl-13-(3-methylbut-2-enyl)-8-oxa-15-azaheptacyclo[14.11.0.02,14.04,12.05,10.017,26.018,23]heptacosa-1(16),2,4(12),5,13-pentaen-22-yl]-2-methylpenta-2,4-dienoic acid |

InChI |

InChI=1S/C43H57NO5/c1-23(2)13-15-26-33-27(30-22-39(4,5)49-40(6,7)34(30)36(33)46)21-28-29-20-25-14-16-31-41(8,18-11-12-24(3)38(47)48)32(45)17-19-42(31,9)43(25,10)37(29)44-35(26)28/h11-13,18,21-22,25,31-32,34,36,44-46H,14-17,19-20H2,1-10H3,(H,47,48)/b18-11+,24-12+/t25-,31-,32-,34+,36+,41-,42-,43+/m0/s1 |

InChI 键 |

KYJMIMWHTSJVQB-GQQOVJSASA-N |

手性 SMILES |

CC(=CCC1=C2C(=CC3=C1[C@H]([C@H]4C3=CC(OC4(C)C)(C)C)O)C5=C(N2)[C@]6([C@H](C5)CC[C@@H]7[C@@]6(CC[C@@H]([C@@]7(C)/C=C/C=C(\C)/C(=O)O)O)C)C)C |

规范 SMILES |

CC(=CCC1=C2C(=CC3=C1C(C4C3=CC(OC4(C)C)(C)C)O)C5=C(N2)C6(C(C5)CCC7C6(CCC(C7(C)C=CC=C(C)C(=O)O)O)C)C)C |

同义词 |

nodulisporic acid C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。